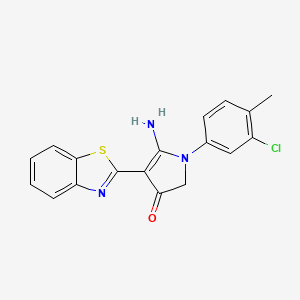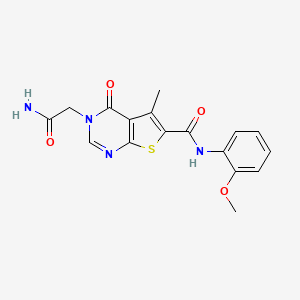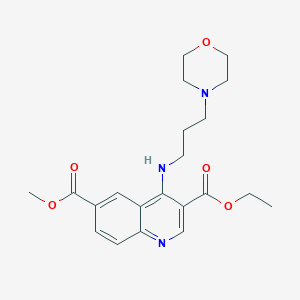![molecular formula C26H24N2O4 B7744608 Ethyl 4-({2-[(4-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate](/img/structure/B7744608.png)
Ethyl 4-({2-[(4-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({2-[(4-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({2-[(4-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of anthranilic acid derivatives with appropriate reagents to form the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({2-[(4-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
Ethyl 4-({2-[(4-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-({2-[(4-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-({2-[(4-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate: Similar structure but with a different substitution pattern on the benzoyl group.
4-Hydroxy-2-quinolones: Differ in the functional groups attached to the quinoline core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[2-(4-methylbenzoyl)oxyethylamino]benzo[h]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-3-31-26(30)22-16-28-23-20-7-5-4-6-18(20)12-13-21(23)24(22)27-14-15-32-25(29)19-10-8-17(2)9-11-19/h4-13,16H,3,14-15H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPBGSBFOOMRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC=C(C=C3)C)C=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-3-oxobutanoate](/img/structure/B7744539.png)


![(3-Isopropoxy-propyl)-(7-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-yl)-amine](/img/structure/B7744563.png)

![3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid](/img/structure/B7744576.png)
![4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid](/img/structure/B7744584.png)
![Ethyl 4-{[2-(diethylamino)ethyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B7744588.png)
![Ethyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B7744590.png)
![Ethyl 4-[(5-hydroxypentyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B7744592.png)
![ethyl 4-{[2-(acetyloxy)ethyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B7744594.png)
![ETHYL 4-{[2-(3-BROMOBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE](/img/structure/B7744612.png)
![ETHYL 4-{[2-(THIOPHENE-2-CARBONYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE](/img/structure/B7744619.png)
